molecular formula C12H16O B13275566 1-Naphthaleneethanol, 5,6,7,8-tetrahydro-

1-Naphthaleneethanol, 5,6,7,8-tetrahydro-

Cat. No.: B13275566
M. Wt: 176.25 g/mol
InChI Key: KATDHTDHYWKUNV-UHFFFAOYSA-N
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Description

1-Naphthaleneethanol, 5,6,7,8-tetrahydro- is an organic compound with the molecular formula C12H16O It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated and an ethanol group is attached

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Naphthaleneethanol, 5,6,7,8-tetrahydro- can be synthesized through several methods. One common approach involves the reduction of 1-naphthaldehyde using sodium borohydride (NaBH4) in the presence of a suitable solvent like ethanol. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods: Industrial production of 1-Naphthaleneethanol, 5,6,7,8-tetrahydro- often involves catalytic hydrogenation of 1-naphthaldehyde. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The hydrogenation reaction converts the aldehyde group to an alcohol group, resulting in the formation of 1-Naphthaleneethanol, 5,6,7,8-tetrahydro- .

Chemical Reactions Analysis

Types of Reactions: 1-Naphthaleneethanol, 5,6,7,8-tetrahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Naphthaleneethanol, 5,6,7,8-tetrahydro- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a starting material for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Naphthaleneethanol, 5,6,7,8-tetrahydro- involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the naphthalene ring can interact with hydrophobic regions of proteins and enzymes, influencing their activity. These interactions can lead to various biological effects, including antimicrobial and antifungal activities .

Comparison with Similar Compounds

1-Naphthaleneethanol, 5,6,7,8-tetrahydro- can be compared with other similar compounds, such as:

The uniqueness of 1-Naphthaleneethanol, 5,6,7,8-tetrahydro- lies in its specific structure, which combines the properties of both naphthalene and ethanol, making it a versatile compound for various applications.

Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

2-(5,6,7,8-tetrahydronaphthalen-1-yl)ethanol

InChI

InChI=1S/C12H16O/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h3,5-6,13H,1-2,4,7-9H2

InChI Key

KATDHTDHYWKUNV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC=C2CCO

Origin of Product

United States

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